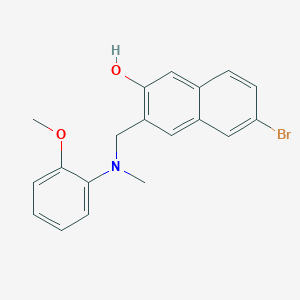

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol

Beschreibung

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol (CAS: 248251-86-7) is a naphthalenol derivative featuring a bromine atom at position 6 and a complex substituent at position 3. The latter consists of a methylamino group linked to a 2-methoxyphenyl moiety via a methylene bridge. This compound is synthesized through multi-step reactions, including palladium-catalyzed cross-coupling or nucleophilic substitution, as inferred from related methodologies in and .

Key structural features:

- Position 6: Bromine atom (electron-withdrawing, enhances electrophilic reactivity).

- Position 2: Hydroxyl group (acidic proton, participates in hydrogen bonding).

Eigenschaften

IUPAC Name |

6-bromo-3-[(2-methoxy-N-methylanilino)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2/c1-21(17-5-3-4-6-19(17)23-2)12-15-9-14-10-16(20)8-7-13(14)11-18(15)22/h3-11,22H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXALBFPFQGVGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=C2C=CC(=CC2=C1)Br)O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol typically involves multiple steps, starting with the bromination of a naphthalene derivative. The key steps include:

Aminomethylation: The addition of an aminomethyl group to the brominated naphthalene.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, temperature control, and waste management.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds similar to 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol exhibit anticancer properties. The naphthalene structure is known for its ability to interact with biological targets involved in cancer proliferation and metastasis. Research has focused on synthesizing derivatives of this compound to enhance its efficacy against various cancer cell lines.

Case Study : A study published in a peer-reviewed journal demonstrated that naphthalene derivatives can inhibit tumor growth in vitro and in vivo models. The specific mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects

Another promising application lies in the neuroprotective effects attributed to compounds containing naphthalene moieties. Research indicates that 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol could potentially be used to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. This suggests potential therapeutic pathways for treating or preventing neurodegenerative disorders .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor, particularly in studies related to metabolic pathways. The presence of the bromine atom and the methoxy group enhances its binding affinity to specific enzymes.

Research Findings : Investigations into the inhibition of cytochrome P450 enzymes have revealed that naphthalene derivatives can modulate drug metabolism, impacting pharmacokinetics and drug interactions .

2. Antimicrobial Activity

Preliminary studies have shown that 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol exhibits antimicrobial properties against various bacterial strains.

Case Study : A comparative study on the antimicrobial efficacy of naphthalene derivatives indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

The unique chemical structure of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol also positions it as a candidate for material science applications, particularly in the development of organic electronics and photonic devices.

1. Organic Light Emitting Diodes (OLEDs)

Research has indicated that naphthalene-based compounds can be utilized in OLED technology due to their favorable electronic properties.

Findings : Studies have demonstrated that incorporating such compounds into OLEDs can enhance their efficiency and stability, making them suitable for commercial applications .

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

3-((Dimethylamino)methyl)-6-((trimethylsilyl)ethynyl)naphthalen-2-ol (187)

- Structure: Dimethylaminomethyl group at position 3; trimethylsilyl-protected ethynyl group at position 5.

- Synthesis: PdCl₂(PPh₃)₂/copper(I)-catalyzed Sonogashira coupling of 6-bromo-3-((dimethylamino)methyl)naphthalen-2-ol with trimethylsilylacetylene ().

- Applications : Ethynyl group enables further functionalization (e.g., desilylation for click chemistry).

- Key Difference: Ethynyl group vs. bromine at position 6; dimethylamino vs. 2-methoxyphenylmethylamino at position 3.

(7-((Dimethylamino)methyl)-6-hydroxynaphthalen-2-yl)boronic acid (157)

- Structure: Boronic acid at position 6; dimethylaminomethyl group at position 7 (equivalent to position 3 in the target compound).

- Synthesis: Lithiation of 6-bromo-3-((dimethylamino)methyl)naphthalen-2-ol followed by borylation ().

- Applications : Boronic acid enables Suzuki-Miyaura cross-coupling for biaryl synthesis.

- Key Difference : Boronic acid vs. bromine at position 6; positional isomerism (position 7 vs. 3).

Substituent Variations at Position 6

6-Bromo-2-naphthol (CAS: 15231-91-1)

- Structure : Simplest analogue with hydroxyl at position 2 and bromine at position 6.

- Synthesis : Direct bromination of 2-naphthol ().

- Applications : Precursor for Suzuki coupling, synthesis of fluorescent probes (e.g., PRODAN) .

- Key Difference : Lacks the 3-substituent, reducing steric bulk and electronic complexity.

6-Bromo-1-(2-(dimethylamino)-5-methyl-phenyl)naphthalen-2-ol (3b)

- Structure: Dimethylamino phenyl group at position 1; bromine at position 6.

- Synthesis : Iron-phthalocyanine-catalyzed oxidative coupling ().

- Applications: Potential use in coordination chemistry or as a ligand.

- Key Difference: Substituent at position 1 instead of 3; dimethylamino vs. 2-methoxyphenylmethylamino.

Functional Group Replacements

[1-((Aryl benzylideneamino)(aryl phenyl) methyl)-6-bromo-3-(4-nitrophenyl)diazenyl)naphthalene-2-ol]

- Structure : Diazenyl group at position 3; bromine at position 6.

- Synthesis : Diazotization of Betti’s bases derived from 6-bromo-2-naphthol ().

- Applications : Antibacterial agents (significant activity against Gram-positive bacteria).

- Key Difference: Diazenyl group vs. ((2-methoxyphenyl)(methyl)amino)methyl; nitro group enhances electron-withdrawing effects.

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Bromine at position 6 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira).

- Biological Activity: Compounds with bulky 3-substituents (e.g., diazenyl, ((2-methoxyphenyl)methylamino)) exhibit enhanced antibacterial or enzyme-inhibitory properties compared to simpler analogues .

- Synthetic Versatility : Derivatives with boronic acid or ethynyl groups enable modular synthesis of complex architectures (e.g., biaryls, triazoles) .

Biologische Aktivität

6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol, also known by its CAS number 248251-86-7, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Structure

The molecular formula of 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol is with a molecular weight of 372.26 g/mol. The compound features a naphthalene core substituted with a bromine atom and a methoxyphenyl group linked via a methylamino bridge.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 372.26 g/mol |

| CAS Number | 248251-86-7 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Antimicrobial properties are another area where similar compounds have shown promise. A study on various piperidine derivatives indicated that modifications on the phenyl ring can enhance antibacterial and antifungal activities . Although specific data for 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol is lacking, the presence of both bromine and methoxy groups suggests potential efficacy against microbial strains.

The mechanism of action for compounds with similar structures often involves interaction with cellular targets such as tubulin or enzymes involved in cancer cell proliferation. For example, certain naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Synthesis and Evaluation

A synthesis study involving related naphthalene compounds demonstrated successful yields through multi-step reactions, highlighting the feasibility of producing derivatives like 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol for further biological evaluation .

Comparative Studies

In comparative studies involving structurally similar compounds, it was observed that modifications at specific positions on the naphthalene ring significantly affected biological activity. For instance, introducing methoxy groups at different positions altered the potency against various cancer cell lines, indicating a structure-activity relationship that could be explored for 6-Bromo-3-(((2-methoxyphenyl)(methyl)amino)methyl)naphthalen-2-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.